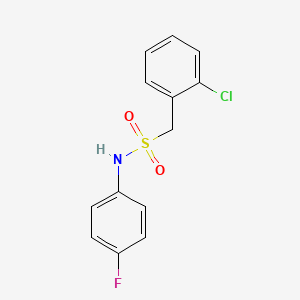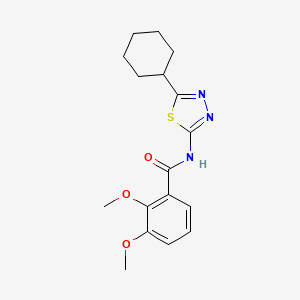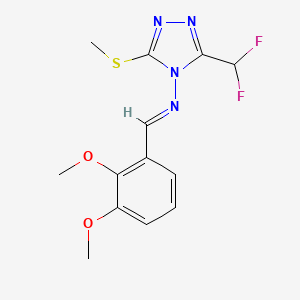
1-(2-chlorophenyl)-N-(4-fluorophenyl)methanesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-chlorophenyl)-N-(4-fluorophenyl)methanesulfonamide, also known as CFMS, is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. CFMS belongs to the class of sulfonamide compounds that are widely used in medicinal chemistry for their diverse biological activities.
作用机制
The mechanism of action of 1-(2-chlorophenyl)-N-(4-fluorophenyl)methanesulfonamide is not fully understood yet. However, it has been proposed that 1-(2-chlorophenyl)-N-(4-fluorophenyl)methanesulfonamide exerts its biological activities by inhibiting specific enzymes or receptors. For example, 1-(2-chlorophenyl)-N-(4-fluorophenyl)methanesulfonamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a crucial role in gene expression regulation. Inhibition of HDACs by 1-(2-chlorophenyl)-N-(4-fluorophenyl)methanesulfonamide leads to the activation of tumor suppressor genes and the induction of apoptosis in cancer cells. 1-(2-chlorophenyl)-N-(4-fluorophenyl)methanesulfonamide has also been found to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of pro-inflammatory cytokines. Inhibition of NF-κB by 1-(2-chlorophenyl)-N-(4-fluorophenyl)methanesulfonamide leads to the suppression of inflammation.
Biochemical and Physiological Effects
1-(2-chlorophenyl)-N-(4-fluorophenyl)methanesulfonamide has been shown to exhibit various biochemical and physiological effects. 1-(2-chlorophenyl)-N-(4-fluorophenyl)methanesulfonamide has been found to induce cell cycle arrest and apoptosis in cancer cells. 1-(2-chlorophenyl)-N-(4-fluorophenyl)methanesulfonamide has also been shown to suppress the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Moreover, 1-(2-chlorophenyl)-N-(4-fluorophenyl)methanesulfonamide has been found to improve glucose tolerance and insulin sensitivity, suggesting its potential role in the treatment of diabetes.
实验室实验的优点和局限性
1-(2-chlorophenyl)-N-(4-fluorophenyl)methanesulfonamide has several advantages for lab experiments. 1-(2-chlorophenyl)-N-(4-fluorophenyl)methanesulfonamide is relatively easy to synthesize and purify, making it readily available for research purposes. 1-(2-chlorophenyl)-N-(4-fluorophenyl)methanesulfonamide has also been shown to exhibit potent biological activities at low concentrations, making it a cost-effective candidate for drug development. However, 1-(2-chlorophenyl)-N-(4-fluorophenyl)methanesulfonamide has some limitations for lab experiments. 1-(2-chlorophenyl)-N-(4-fluorophenyl)methanesulfonamide is a sulfonamide compound, which may limit its bioavailability and pharmacokinetic properties. Moreover, 1-(2-chlorophenyl)-N-(4-fluorophenyl)methanesulfonamide has not been extensively studied in vivo, and its safety and toxicity profile are not fully understood yet.
未来方向
1-(2-chlorophenyl)-N-(4-fluorophenyl)methanesulfonamide has several potential future directions for research. 1-(2-chlorophenyl)-N-(4-fluorophenyl)methanesulfonamide can be further studied for its anticancer activity and its potential role in combination therapy with other anticancer drugs. 1-(2-chlorophenyl)-N-(4-fluorophenyl)methanesulfonamide can also be studied for its anti-inflammatory activity and its potential role in the treatment of inflammatory diseases. Moreover, 1-(2-chlorophenyl)-N-(4-fluorophenyl)methanesulfonamide can be studied for its potential role in the treatment of diabetes and metabolic disorders. Further research is needed to understand the mechanism of action of 1-(2-chlorophenyl)-N-(4-fluorophenyl)methanesulfonamide and its safety and toxicity profile in vivo.
合成方法
The synthesis of 1-(2-chlorophenyl)-N-(4-fluorophenyl)methanesulfonamide involves the reaction between 2-chloroaniline and 4-fluorobenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction takes place under reflux conditions in a solvent such as dichloromethane or chloroform. The resulting product is purified by column chromatography to obtain pure 1-(2-chlorophenyl)-N-(4-fluorophenyl)methanesulfonamide.
科学研究应用
1-(2-chlorophenyl)-N-(4-fluorophenyl)methanesulfonamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and diabetes. 1-(2-chlorophenyl)-N-(4-fluorophenyl)methanesulfonamide has been shown to exhibit anticancer activity by inhibiting the growth of cancer cells and inducing apoptosis. 1-(2-chlorophenyl)-N-(4-fluorophenyl)methanesulfonamide has also been found to possess anti-inflammatory activity by suppressing the production of pro-inflammatory cytokines. Moreover, 1-(2-chlorophenyl)-N-(4-fluorophenyl)methanesulfonamide has been shown to improve glucose tolerance and insulin sensitivity, making it a potential candidate for the treatment of diabetes.
属性
IUPAC Name |
1-(2-chlorophenyl)-N-(4-fluorophenyl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClFNO2S/c14-13-4-2-1-3-10(13)9-19(17,18)16-12-7-5-11(15)6-8-12/h1-8,16H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUEVSLHZZPHIJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CS(=O)(=O)NC2=CC=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClFNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-(dimethylamino)benzaldehyde [4-(1-naphthyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B5861789.png)





![N-[3-(acetylamino)phenyl]-2,2,2-trifluoroacetamide](/img/structure/B5861839.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethyl-4-fluorobenzamide](/img/structure/B5861847.png)
![4-[(2-methoxybenzoyl)amino]benzoic acid](/img/structure/B5861853.png)


![5-(2-chlorophenyl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B5861886.png)